苯-1,2-二磺酰胺

描述

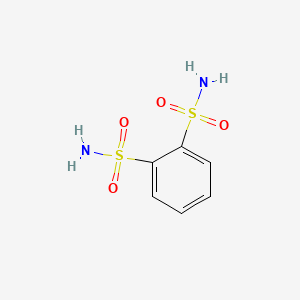

Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .

Synthesis Analysis

The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .

Molecular Structure Analysis

The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .

Chemical Reactions Analysis

The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .

科学研究应用

碳酸酐酶抑制剂

苯-1,2-二磺酰胺衍生物作为碳酸酐酶抑制剂发挥着重要作用。例如,已经研究了特定的苯二磺酰胺衍生物与哺乳动物、细菌和古菌碳酸酐酶的相互作用。这些研究包括溶液和晶体学分析,以了解结合模式和抑制剂效率(Alterio 等人,2007)。类似地,已经研究了碳酸酐酶 I、II、IV 和 XII 的芳香磺酰胺抑制剂,显示出不同同工酶的抑制活性不同(Supuran 等人,2013)。

作用机制

Target of Action

Benzene-1,2-disulfonamide primarily targets the zinc enzyme carbonic anhydrase (CA) and bacterial enzymes . Carbonic anhydrase is a human enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate . The compound also has the ability to bind with nitro groups on proteins such as tetrahydrofolate reductase and cytochrome c oxidase .

Mode of Action

Benzene-1,2-disulfonamide interacts with its targets by binding to the active site of the enzymes and blocking their activity . This inhibitory action is particularly potent against anaerobic bacteria, possibly due to its ability to bind with nitro groups on proteins .

Biochemical Pathways

The inhibition of carbonic anhydrase by Benzene-1,2-disulfonamide affects several biochemical pathways. These include respiration and transport of CO2/bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in a variety of tissues/organs, and biosynthetic reactions, such as lipogenesis, gluconeogenesis, and ureagenesis .

Result of Action

Benzene-1,2-disulfonamide has been shown to inhibit the growth of bacteria in vitro . It also acts as an efficient in vitro tumor cell growth inhibitor, with GI50 values of 10 nM- 35 pM against several leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines .

安全和危害

未来方向

The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .

生化分析

Biochemical Properties

Benzene-1,2-disulfonamide interacts with carbonic anhydrase, a key enzyme in the biochemical reaction of converting carbon dioxide and water to bicarbonate . The nature of this interaction involves the inhibition of the enzyme, thereby affecting the biochemical reaction .

Cellular Effects

Benzene-1,2-disulfonamide has been shown to inhibit the growth of bacteria in vitro . This suggests that it may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Benzene-1,2-disulfonamide involves binding to the active site of the bacterial enzyme carbonic anhydrase and blocking its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Benzene-1,2-disulfonamide is involved in the metabolic pathway of carbon dioxide conversion to bicarbonate, interacting with the enzyme carbonic anhydrase

属性

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)